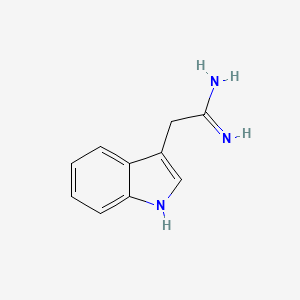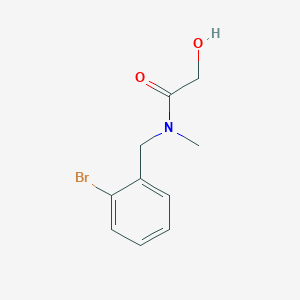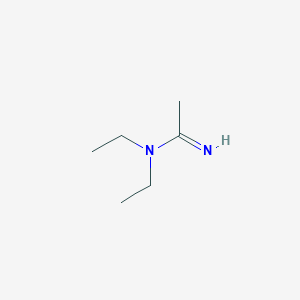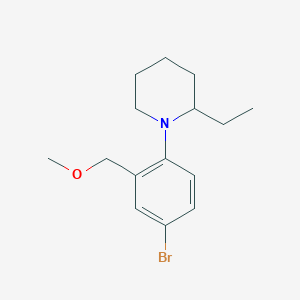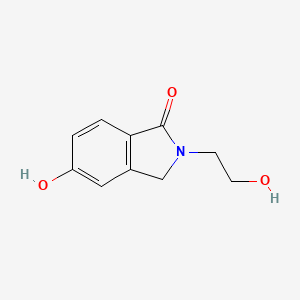
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE is a compound belonging to the class of isoindolones, which are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydroxyethyl group and a hydroxyl group attached to an isoindolone core, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of a hydroxyethyl-substituted aniline with a suitable carbonyl compound under acidic or basic conditions can lead to the formation of the isoindolone ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoindolone ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydroisoindolones .
科学的研究の応用
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the isoindolone core can interact with enzymes and receptors, modulating their function .
類似化合物との比較
Similar Compounds
- 2-Hydroxyethyl 5-hydroxy-2-(2-hydroxybenzoyl)-4-(hydroxymethyl)benzoate
- Cytidine 5’-{[hydroxy(2-hydroxyethyl)phosphonoyl]phosphate}
Uniqueness
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE is unique due to its specific functional groups and isoindolone core, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
113712-49-5 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC名 |
5-hydroxy-2-(2-hydroxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO3/c12-4-3-11-6-7-5-8(13)1-2-9(7)10(11)14/h1-2,5,12-13H,3-4,6H2 |
InChIキー |
AQGRHEAQDYBOSS-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)O)C(=O)N1CCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B8760760.png)

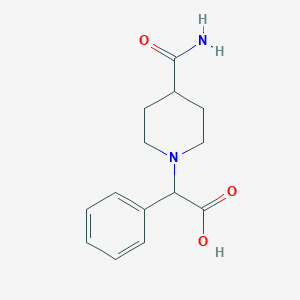
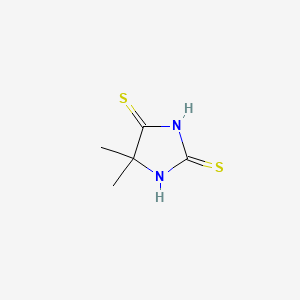
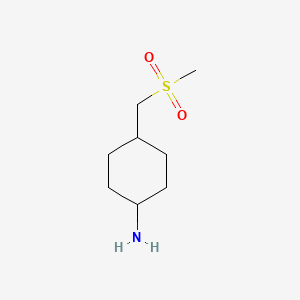
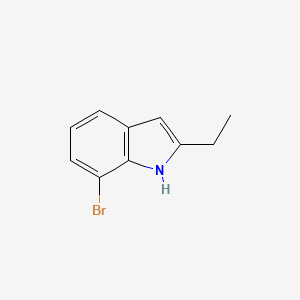
![4-(3-Phenyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenol](/img/structure/B8760799.png)
